![molecular formula C10H12O B14680618 [(1R)-1-(Ethenyloxy)ethyl]benzene CAS No. 28084-56-2](/img/structure/B14680618.png)
[(1R)-1-(Ethenyloxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R)-1-(Ethenyloxy)ethyl]benzene is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with a (1R)-1-(ethenyloxy)ethyl group. This compound is notable for its unique structure, which includes an ether linkage and an asymmetric carbon atom, making it a chiral molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(1R)-1-(Ethenyloxy)ethyl]benzene can be synthesized through an ether replacement reaction involving alcohol and vinyl ether. The reaction typically requires a catalyst, such as a metal nano cluster obtained by heating a transition metal compound in a solvent containing coordination compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium nanoparticles (Pd NPs) combined with bathophenanthroline as a catalyst. This method allows for high catalytic activity and low catalyst loading, making it efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
[(1R)-1-(Ethenyloxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
[(1R)-1-(Ethenyloxy)ethyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(1R)-1-(Ethenyloxy)ethyl]benzene involves its interaction with molecular targets through its ether linkage and benzene ring. The compound can participate in various chemical reactions, influencing molecular pathways and biological processes. The presence of the asymmetric carbon atom also allows for enantioselective interactions, which can be crucial in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylbenzene: Similar in structure but lacks the ether linkage.
Phenylethyl alcohol: Contains a hydroxyl group instead of an ether linkage.
Anisole: Contains a methoxy group attached to the benzene ring.
Uniqueness
[(1R)-1-(Ethenyloxy)ethyl]benzene is unique due to its chiral nature and the presence of an ether linkage, which differentiates it from other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with similar compounds .
Propriétés
Numéro CAS |
28084-56-2 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
[(1R)-1-ethenoxyethyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
Clé InChI |
CRWWEKKKSYEDEL-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)OC=C |
SMILES canonique |
CC(C1=CC=CC=C1)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)


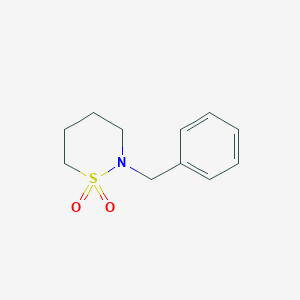
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
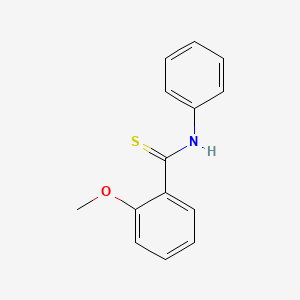

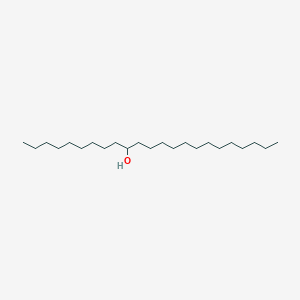

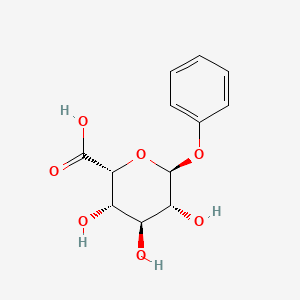
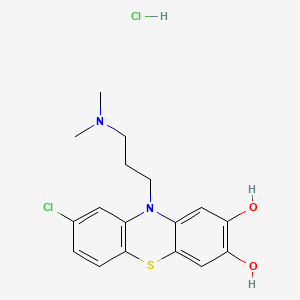
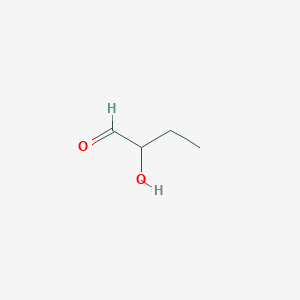
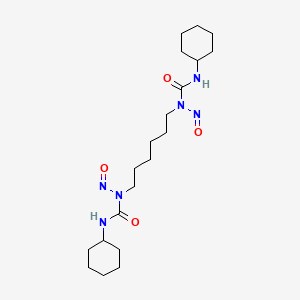
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
